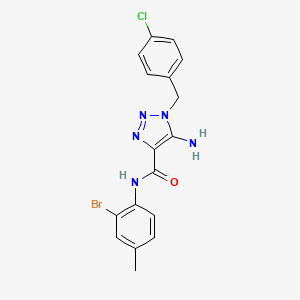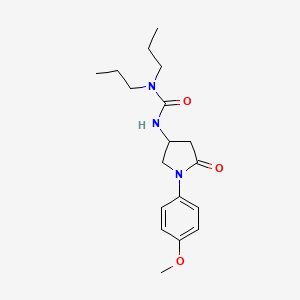
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
The compound N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial properties. The presence of chlorine and methyl groups on the benzothiazole ring, as well as the dioxine-carboxamide moiety, suggests potential for unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Although the specific synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is not detailed in the provided papers, similar synthetic strategies involving condensation reactions could be employed.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule. For instance, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibits extensive intramolecular hydrogen bonds, and the heterocyclic thiazine rings adopt half-chair conformations . These structural features are likely to influence the chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can form complexes with metals, as seen in the synthesis of neodymium(III) and thallium(III) complexes of NBTCS . The coordination of the ligand to metal ions through nitrogen and oxygen atoms indicates the potential for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide to participate in similar chemical reactions, forming complexes with various metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and molar conductance, are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect these properties. The characterization of such compounds typically involves UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis . These techniques would be essential to analyze the physical and chemical properties of the compound .
Relevant Case Studies
The antibacterial activities of benzothiazole derivatives have been demonstrated in several studies. For instance, NBTCS and its metal complexes showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Similarly, novel pyrazole-carboxamide derivatives exhibited antibacterial activity against a range of pathogenic microorganisms . These case studies suggest that N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide could also possess antibacterial properties, warranting further investigation.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- The thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines has been studied, revealing insights into the thermal rearrangement and decomposition products of related chemical structures, highlighting the complexity and potential utility of these compounds in synthetic chemistry (Uchida, Kobayashi, & Kozuka, 1981).
- Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown their potential as anti-inflammatory and analgesic agents, demonstrating the versatility of benzothiazole derivatives in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Investigations
- The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations have been explored, contributing to the development of new pharmacologically active compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).
- Studies on benzothiazole derivatives have identified potent antitumor agents, emphasizing the therapeutic potential of such compounds in cancer treatment (Yoshida et al., 2005).
- Investigations into biphenyl benzothiazole-2-carboxamide derivatives have revealed their diuretic activity, indicating the broad pharmacological applications of benzothiazole-based compounds (Yar & Ansari, 2009).
Antimicrobial Activity
- The synthesis and characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have shown significant antibacterial activities, offering new avenues for the development of antimicrobial agents (Obasi et al., 2017).
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7-2-3-8(14)11-10(7)15-13(20-11)16-12(17)9-6-18-4-5-19-9/h2-3,6H,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHABISMFGWJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322459 | |
| Record name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51087814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
CAS RN |
905687-61-8 | |
| Record name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
